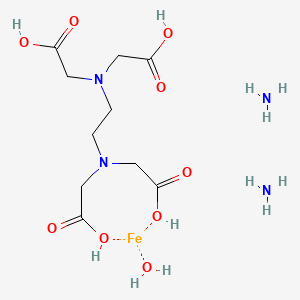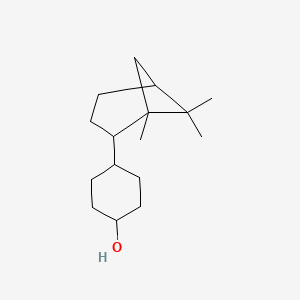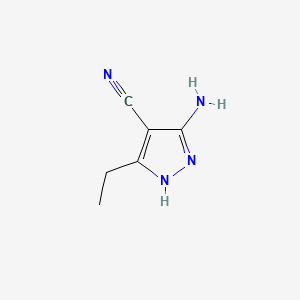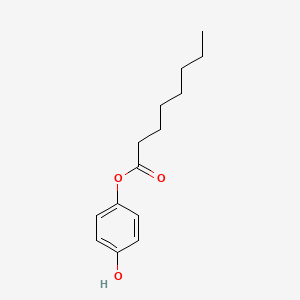
2-(4-フェニル-1,3-チアゾール-2-イル)ピペラジン
概要
説明
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is a chemical compound with the molecular formula C13H15N3S and a molecular weight of 245.343 . It’s a neat product that can be purchased online .
Synthesis Analysis
New 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities . The synthesis of piperazine derivatives has been a fascinating field in therapeutic science .Molecular Structure Analysis
The molecular structure of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is characterized by a five-membered aromatic azole chain, which contains two carbon and three nitrogen atoms .Chemical Reactions Analysis
Thiazole, a key component of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine, is an aromatic five-membered heterocyclic compound. Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .科学的研究の応用
抗癌活性
チアゾール誘導体は、さまざまな細胞経路を制御する能力により、抗癌治療の可能性について研究されています。 “2-(4-フェニル-1,3-チアゾール-2-イル)ピペラジン”のユニークな構造は、特に特定の癌細胞株やメカニズムを標的とした選択的抗癌活性について調査することができます .
抗リーシュマニア薬
チアゾール部分を有する化合物は、新しい抗リーシュマニア薬の足場として有望視されています。 “2-(4-フェニル-1,3-チアゾール-2-イル)ピペラジン”の研究は、リーシュマニア・アマゾネンシスなどの寄生虫に対する有効性と、抗寄生虫活性の最適化に焦点を当てることができます .
腫瘍細胞に対する細胞毒性
チアゾールは、腫瘍細胞株に対して細胞毒性を示すことが報告されています。 “2-(4-フェニル-1,3-チアゾール-2-イル)ピペラジン”は合成され、ヒト腫瘍細胞に対する細胞毒性効果について試験することができます。これは、前立腺癌やその他の悪性腫瘍の新しい治療法につながる可能性があります .
抗酸化特性
一部のチアゾール誘導体は、強力な抗酸化活性を持っています。 “2-(4-フェニル-1,3-チアゾール-2-イル)ピペラジン”の抗酸化特性を調査することにより、新しい抗酸化療法やサプリメントの開発につながる可能性があります .
SHP1活性追跡および阻害
SHP1活性を追跡および阻害する能力は、関連疾患の診断と治療に不可欠です。 “2-(4-フェニル-1,3-チアゾール-2-イル)ピペラジン”のこの分野における応用に関する研究は、医学的診断を大幅に進歩させる可能性があります .
作用機序
Target of Action
The primary target of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is pathogenic fungi, particularly Candida albicans . This compound has been identified as a new antifungal agent with high-efficiency, broad-spectrum, and specific activities .
Mode of Action
The compound interacts with its targets by inducing oxidative damage . It increases the reactive oxygen species (ROS) in C. albicans and elevates the expression of some genes related to anti-oxidative stress response, including CAP1, CTA1, TRR1, and SODs . A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase is a potential target to these compounds .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to oxidative stress response in C. albicans . The increased ROS levels result in considerable DNA damage, which plays a critical role in antifungal-induced cellular death .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s important to note that the compound’s effectiveness against pathogenic fungi was observed at concentrations between 0.0625-4 μg/ml in vitro .
Result of Action
The compound exhibits strong antifungal activity and induces obvious oxidative damage . It can inhibit the biofilm formation of C. albicans and exhibit significant fungicidal activity . In an in vivo fungal infection model, it significantly increased the survival rate of Galleria mellonella .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s antifungal activities can be dramatically reduced by the addition of ROS scavengers, such as glutathione (GSH), N-Acetyl-L-cysteine (NAC), or oligomeric proanthocyanidins (OPC) . This suggests that the compound’s environment can significantly impact its effectiveness.
生化学分析
Biochemical Properties
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine, like other thiazoles, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. For instance, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Cellular Effects
The effects of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine on cells can vary depending on the specific cellular context. For example, some thiazole derivatives have been found to induce oxidative damage in Candida albicans, a type of yeast . This damage was associated with an increase in reactive oxygen species (ROS) and elevated expression of genes related to anti-oxidative stress response .
Molecular Mechanism
It is known that thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These chemical properties could potentially allow 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine to interact with biomolecules in specific ways, influencing enzyme activity, binding interactions, and gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile could potentially influence the stability, degradation, and long-term effects of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine on cellular function.
Dosage Effects in Animal Models
It is known that some thiazole derivatives have shown antifungal activity in in vivo models . For example, a thiazole derivative numbered as 31C was found to significantly increase the survival rate of Galleria mellonella, a type of wax moth used as a model organism, at a dosage of 10 mg/kg .
Metabolic Pathways
It is known that thiazoles are a basic scaffold found in many natural compounds, such as vitamin B1-thiamine . Thiamine plays a crucial role in carbohydrate metabolism and the synthesis of neurotransmitters .
Transport and Distribution
The solubility profile of thiazoles could potentially influence their transport and distribution .
Subcellular Localization
The chemical properties of thiazoles could potentially influence their localization within cells .
特性
IUPAC Name |
4-phenyl-2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLMZCDODDGFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351890 | |
| Record name | 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69389-14-6 | |
| Record name | 1-(4-Phenyl-2-thiazolyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69389-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
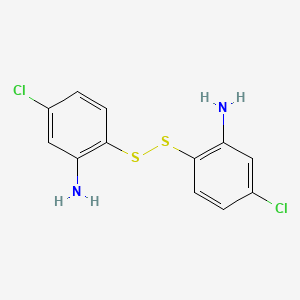
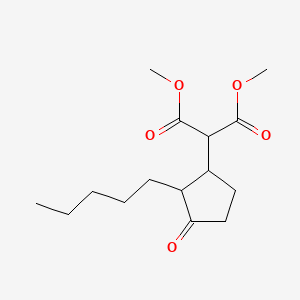

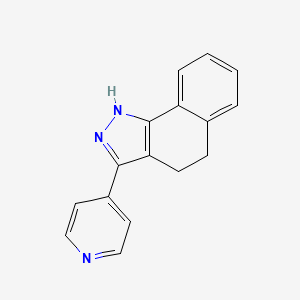

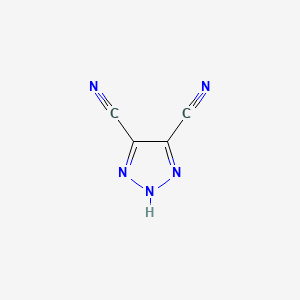
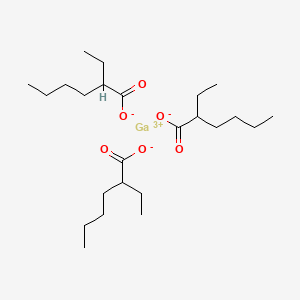
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)
